

# Spectroscopic Analysis of 3-Chloro-2-nitroaniline: A Technical Guide

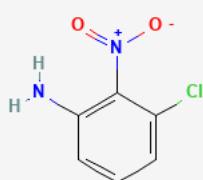
**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Chloro-2-nitroaniline

Cat. No.: B1295001

[Get Quote](#)


This guide provides a comprehensive overview of the spectroscopic data for **3-Chloro-2-nitroaniline** (CAS No: 59483-54-4), a key intermediate in various chemical syntheses. The following sections present its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

## Molecular Structure

Chemical Formula: C<sub>6</sub>H<sub>5</sub>CIN<sub>2</sub>O<sub>2</sub>

Molecular Weight: 172.57 g/mol [1][2]

Structure:



## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **3-Chloro-2-nitroaniline**.

### $^1\text{H}$ NMR Data

| Chemical Shift ( $\delta$ ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment       |
|---------------------------------|--------------|--------------------------|-------------|------------------|
| 7.21–7.11                       | m            | -                        | 2H          | Aromatic Protons |
| 6.97–6.89                       | m            | -                        | 1H          | Aromatic Proton  |
| 4.40                            | br           | -                        | 2H          | -NH <sub>2</sub> |

Note: Data obtained from a 500 MHz spectrometer in  $\text{CDCl}_3$ .[\[3\]](#)

### $^{13}\text{C}$ NMR Data

| Chemical Shift ( $\delta$ ) ppm | Assignment        |
|---------------------------------|-------------------|
| 147.61                          | C-NH <sub>2</sub> |
| 143.77                          | C-NO <sub>2</sub> |
| 130.07                          | C-H               |
| 125.40                          | C-Cl              |
| 113.47                          | C-H               |
| 109.87                          | C-H               |

Note: Data obtained from a 125 MHz spectrometer in  $\text{CDCl}_3$ .[\[3\]](#)

## Infrared (IR) Spectroscopy

While a specific experimental spectrum is not readily available, the characteristic IR absorption bands for the functional groups in **3-Chloro-2-nitroaniline** can be predicted.

| Wavenumber (cm <sup>-1</sup> ) | Functional Group | Vibration Mode                    |
|--------------------------------|------------------|-----------------------------------|
| 3500-3300                      | N-H (Amine)      | Symmetric & Asymmetric Stretching |
| 1630-1560                      | N-H (Amine)      | Bending                           |
| 1560-1530                      | N=O (Nitro)      | Asymmetric Stretching             |
| 1385-1345                      | N=O (Nitro)      | Symmetric Stretching              |
| 1600-1450                      | C=C (Aromatic)   | Stretching                        |
| 850-650                        | C-Cl (Chloro)    | Stretching                        |

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The theoretical molecular weight of **3-Chloro-2-nitroaniline** is approximately 172.57 g/mol .<sup>[1]</sup> Due to the presence of chlorine isotopes (<sup>35</sup>Cl and <sup>37</sup>Cl in a ~3:1 ratio), the mass spectrum will exhibit a characteristic M+ and M+2 isotopic pattern.<sup>[1]</sup>

## Predicted Mass Spectrometry Data

| Adduct Type         | Predicted m/z |
|---------------------|---------------|
| [M+H] <sup>+</sup>  | 173.01123     |
| [M+Na] <sup>+</sup> | 194.99317     |
| [M+K] <sup>+</sup>  | 210.96711     |
| [M-H] <sup>-</sup>  | 170.99667     |
| [M] <sup>+</sup>    | 172.00340     |

Data sourced from computational predictions.<sup>[1][4]</sup>

## Experimental Protocols

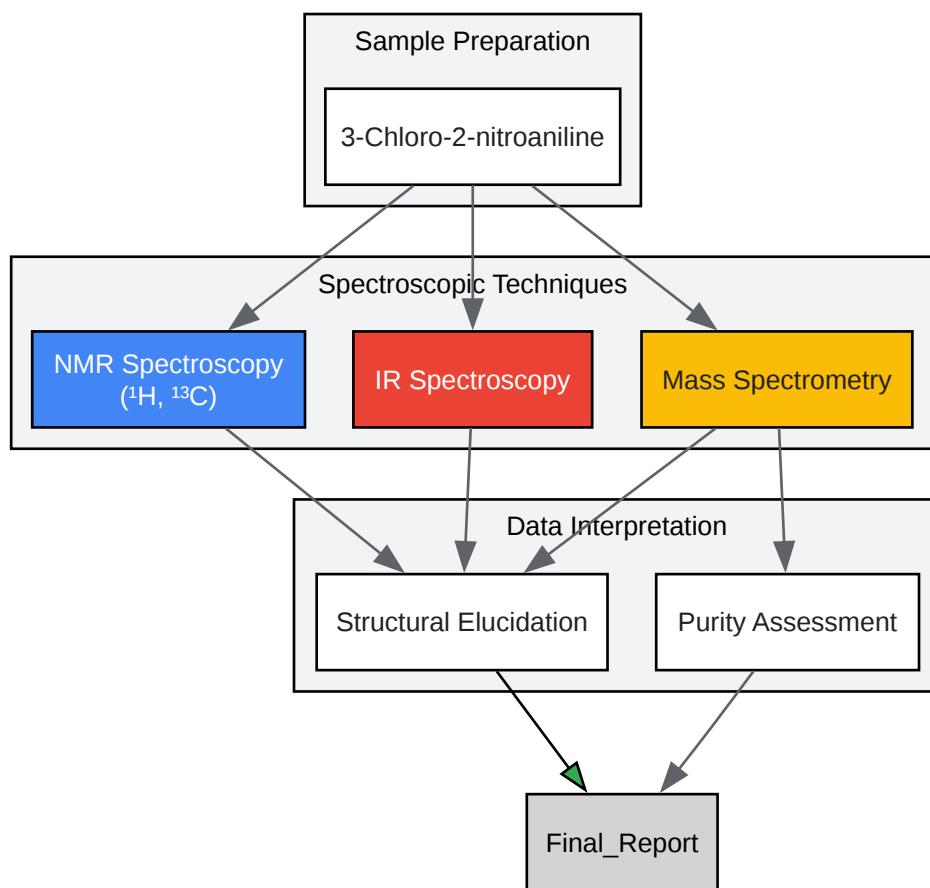
The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

## NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Chloro-2-nitroaniline** in about 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in an NMR tube.
- Data Acquisition:
  - Acquire  $^1\text{H}$  NMR spectra on a 400 or 500 MHz spectrometer.
  - Acquire  $^{13}\text{C}$  NMR spectra on a 100 or 125 MHz spectrometer.
  - Typical parameters for  $^1\text{H}$  NMR include a  $30^\circ$  pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
  - For  $^{13}\text{C}$  NMR, a proton-decoupled sequence is typically used with a  $45^\circ$  pulse angle and a relaxation delay of 2 seconds.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

## IR Spectroscopy

- Sample Preparation:
  - KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
  - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition: Place the sample (KBr pellet or on the ATR crystal) in the sample compartment of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .


- Data Processing: Process the spectrum to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

## Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1  $\mu\text{g}/\text{mL}$ .
- Data Acquisition:
  - Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, Electron Ionization - EI).
  - For ESI, the sample is typically introduced via direct infusion or through a liquid chromatograph (LC-MS).
  - Acquire the mass spectrum over a relevant  $\text{m}/\text{z}$  range.
- Data Analysis: Analyze the resulting spectrum to determine the molecular ion peak and characteristic fragmentation patterns. The isotopic distribution for chlorine should be observed.

## Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **3-Chloro-2-nitroaniline**.



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of a chemical compound.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 3-Chloro-2-nitroaniline | 59483-54-4 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. rsc.org [rsc.org]
- 4. PubChemLite - 3-chloro-2-nitroaniline (C<sub>6</sub>H<sub>5</sub>CIN<sub>2</sub>O<sub>2</sub>) [pubchemlite.lcsb.uni.lu]

- To cite this document: BenchChem. [Spectroscopic Analysis of 3-Chloro-2-nitroaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1295001#spectroscopic-data-nmr-ir-ms-of-3-chloro-2-nitroaniline\]](https://www.benchchem.com/product/b1295001#spectroscopic-data-nmr-ir-ms-of-3-chloro-2-nitroaniline)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)